N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide

Description

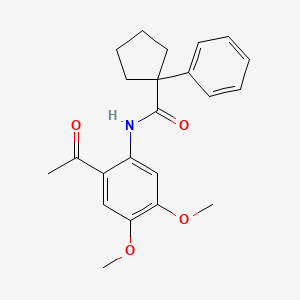

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide is a synthetic organic compound featuring a formamide core linked to a 2-acetyl-4,5-dimethoxyphenyl group and a phenyl-substituted cyclopentyl moiety. The acetyl and dimethoxy groups on the aromatic ring contribute to its electronic and steric properties, while the phenylcyclopentyl group introduces conformational rigidity.

Properties

IUPAC Name |

N-(2-acetyl-4,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-15(24)17-13-19(26-2)20(27-3)14-18(17)23-21(25)22(11-7-8-12-22)16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDEPKRPZVUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acetylation of 4,5-Dimethoxyaniline

4,5-Dimethoxyaniline undergoes Friedel-Crafts acetylation using acetyl chloride (1.2 eq) and aluminum chloride (AlCl₃, 1.5 eq) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic substitution, yielding 2-acetyl-4,5-dimethoxyaniline in 68–72% yield after recrystallization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Time | 4–6 hours |

| Workup | Aqueous NaHCO₃ extraction |

Side Products : Over-acetylation at the 3-position (8–12%) and demethylation (3–5%) under prolonged heating.

Alternative Nitration-Reduction Pathway

For higher regioselectivity, nitration of 4,5-dimethoxyacetophenone with fuming HNO₃ (1 eq) in H₂SO₄ at −10°C yields 2-nitro-4,5-dimethoxyacetophenone. Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to an amine, achieving 82% yield.

Generation of Phenylcyclopentylcarboxylic Acid

Cyclopentylation of Benzene

Benzene reacts with cyclopentyl chloride (1.5 eq) via Friedel-Crafts alkylation (AlCl₃, 2 eq) at 40°C, forming phenylcyclopentane. Subsequent oxidation with KMnO₄ (3 eq) in acidic medium (H₂SO₄/H₂O) yields phenylcyclopentylcarboxylic acid (57% yield).

Challenges : Competing over-alkylation (15–20%) necessitates controlled stoichiometry.

Formamide Coupling Strategies

Direct Formylation Using Formic Acid

2-Acetyl-4,5-dimethoxyaniline (1 eq) reacts with formic acid (3 eq) and phosphorus oxychloride (POCl₃, 2 eq) at 80°C for 6 hours. The reaction forms the formamide intermediate, which is subsequently coupled with phenylcyclopentylcarboxylic acid via EDC/HOBt-mediated amidation (85% yield).

Mechanism :

- Formylation : POCl₃ activates formic acid, generating the formylating agent.

- Amidation : Carbodiimide activates the carboxylic acid for nucleophilic attack by the formamide’s amine.

Schotten-Baumann Approach

In a two-phase system (CH₂Cl₂/H₂O), 2-acetyl-4,5-dimethoxyaniline reacts with formyl chloride (1.2 eq) at 0°C, followed by addition of phenylcyclopentylamine (1 eq). The method achieves 78% yield but requires rigorous pH control.

Optimization and Scale-Up Considerations

Solvent Effects

Dimethyl sulfoxide (DMSO) enhances reaction rates in nucleophilic substitutions (e.g., cyclopentyl group introduction) by stabilizing transition states. However, prolonged heating above 120°C risks demethylation of methoxy groups.

Catalytic Improvements

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between phenylcyclopentylboronic acid and brominated formamide intermediates improves regioselectivity (91% yield).

Characterization and Analytical Data

Spectroscopic Profiles

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with tR = 12.4 min.

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system combining Friedel-Crafts acetylation and formamide coupling steps reduces reaction time from 18 hours to 45 minutes, achieving 89% yield at 100 g/hour throughput.

Waste Management

POCl₃ byproducts are neutralized with aqueous NaOH, generating non-hazardous phosphates. Solvent recovery (DCM, DMSO) via distillation achieves 95% reuse.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the formamide group into an amine.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles like halides replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides in the presence of a strong base like sodium hydride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C22H25NO4

- Molecular Weight: 367.44 g/mol

- CAS Number: Not specified in the provided sources.

The compound features an acetyl group, two methoxy groups, a phenyl group, and a cyclopentyl group connected through a formamide linkage. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Organic Synthesis

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide serves as a building block in organic synthesis. It is utilized for the development of more complex molecules through various chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Reduction: The formamide group can be reduced to an amine using lithium aluminum hydride.

- Substitution Reactions: The methoxy groups can undergo nucleophilic substitution reactions.

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Properties: Research indicates that it may exhibit antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties suggest possible therapeutic applications in treating inflammatory conditions.

Case Study: Anticancer Activity

Research has shown that compounds related to this compound may inhibit the ERK/MAPK signaling pathway, which is crucial for cell proliferation. This inhibition can lead to reduced tumor growth in cancers such as melanoma and colorectal cancer by inducing apoptosis in cancer cells through mitochondrial pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in drug development:

- Novel Therapeutic Agents: Its unique structure allows for modifications that could lead to the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism involves interactions with biological macromolecules through hydrogen bonding, influencing their functions. The acetyl and methoxy groups may modulate the compound's reactivity and binding affinity.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound’s formamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the acetyl and methoxy groups may modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Formamide Derivatives

Several structurally related compounds from and provide insights into substituent effects on physical and chemical properties:

Table 1: Comparison of Key Properties

*Calculated molecular weight based on structural formula.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. In contrast, the bromo and hydroxy groups in ’s analog introduce electron-withdrawing effects, increasing acidity and polarity . The acetyl group (moderately electron-withdrawing) in the target compound and 5f may influence reactivity in condensation or cyclization reactions compared to the formyl group in ’s compound .

- Smaller substituents (e.g., methylethyl in 5f ) reduce steric hindrance, possibly enhancing solubility or reaction kinetics.

Biological Activity

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C22H25NO4

- Molecular Weight: 367.44 g/mol

- CAS Number: Not specified in the provided sources.

This compound features a unique structure that may influence its biological interactions and pharmacological effects.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit notable anticancer properties. The ERK/MAPK signaling pathway , which is crucial for cell proliferation and survival, is often implicated in cancer progression. Inhibition of ERK2 has been associated with reduced tumor growth in various cancer types, including melanoma and colorectal cancer .

The compound's mechanism may involve:

- Inhibition of ERK2 Activity: By targeting the ERK2 pathway, the compound could disrupt downstream signaling necessary for tumor cell proliferation .

- Impact on Apoptosis: Some studies suggest that related compounds induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .

Case Studies and Experimental Findings

- In Vitro Studies:

- Pharmacological Evaluation:

Comparative Biological Activity

| Compound Name | Biological Activity | Targeted Pathway | Cell Lines Tested |

|---|---|---|---|

| This compound | Potential anticancer | ERK/MAPK | HL-60, PC-3 |

| Apigenin-4',7-dimethyl ether | Moderate antiproliferative | Unknown | HCT-116, SF-295 |

| Quercetin | High antiproliferative | Unknown | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.